molecular formula C20H18N2O6S B2441561 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate CAS No. 877637-16-6

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate

Cat. No.: B2441561
CAS No.: 877637-16-6
M. Wt: 414.43
InChI Key: AMTDEODAXVSNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Analytical Methods

A study focused on the development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent showcases the importance of analytical chemistry in drug development. The HPLC method used is critical for ensuring the purity and safety of pharmaceutical compounds, demonstrating the role of chemical compounds in facilitating drug analysis and quality control (Severina et al., 2021).

Synthesis and Biological Evaluation

Research on the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation evaluated their insecticidal and antibacterial potential. This illustrates the chemical compound's role in synthesizing new molecules with potential applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

Antioxidant Properties

A study on the substituted aryl meroterpenoids from red seaweed highlighted potential antioxidant applications. These compounds, including pyran derivatives, exhibited promising antioxidant activities, suggesting the compound's utility in developing natural antioxidant sources for pharmaceutical and food industries (Chakraborty et al., 2016).

Corrosion Inhibition

Investigations into the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution provide insights into the compound's applications in industrial maintenance and protection. The study underscores the chemical's potential in formulating coatings or treatments to prevent metal corrosion, a crucial aspect of prolonging infrastructure and equipment lifespan (Lgaz et al., 2020).

Synthesis of Nitrogen Heterocycles

Research on the synthesis and chemical reactivity of novel pyrimidinone derivatives highlights the versatility of pyran and pyrimidine derivatives in constructing a wide range of nitrogen-containing heterocycles. These compounds have been explored for their biological activities, further emphasizing the compound's relevance in medicinal chemistry (Farouk et al., 2021).

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-2-25-14-4-6-15(7-5-14)27-12-19(24)28-18-11-26-16(10-17(18)23)13-29-20-21-8-3-9-22-20/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTDEODAXVSNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.